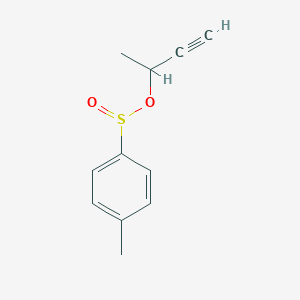

But-3-yn-2-yl 4-methylbenzenesulfinate

Beschreibung

Eigenschaften

IUPAC Name |

but-3-yn-2-yl 4-methylbenzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-4-10(3)13-14(12)11-7-5-9(2)6-8-11/h1,5-8,10H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBHTUDEXVTMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)OC(C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201241910 | |

| Record name | 1-Methyl-2-propyn-1-yl 4-methylbenzenesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32140-54-8 | |

| Record name | 1-Methyl-2-propyn-1-yl 4-methylbenzenesulfinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32140-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-propyn-1-yl 4-methylbenzenesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1H and 13C NMR chemical shifts for But-3-yn-2-yl 4-methylbenzenesulfinate

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of But-3-yn-2-yl 4-methylbenzenesulfinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for But-3-yn-2-yl 4-methylbenzenesulfinate. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes data from structurally related compounds and foundational NMR principles to offer a robust predictive analysis. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, materials science, and drug development for the identification and structural elucidation of this and similar propargyl sulfinate esters. We will delve into the rationale behind the predicted spectral data, provide a detailed experimental protocol for the synthesis and NMR analysis of the title compound, and present the information with the scientific integrity and practical insight expected by experienced researchers.

Introduction: The Structural Significance of Propargyl Sulfinates

But-3-yn-2-yl 4-methylbenzenesulfinate is a fascinating molecule that combines the functionalities of a secondary propargyl alcohol and a sulfinate ester of p-toluenesulfinic acid. Propargyl alcohols and their derivatives are pivotal building blocks in organic synthesis, participating in a wide array of transformations including click chemistry, rearrangement reactions, and the formation of complex molecular architectures.[1] The sulfinate ester moiety, while less common than its sulfonate counterpart, offers unique reactivity and stereochemical properties. Understanding the precise atomic arrangement and electronic environment of such molecules is paramount for controlling their reactivity and designing novel applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and non-destructive technique for the structural elucidation of organic compounds in solution.[2][3] By probing the magnetic properties of atomic nuclei, primarily 1H and 13C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide will provide a detailed predictive analysis of the 1H and 13C NMR spectra of But-3-yn-2-yl 4-methylbenzenesulfinate, empowering researchers to confidently identify this compound and its analogs.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for But-3-yn-2-yl 4-methylbenzenesulfinate. These predictions are based on the analysis of its constituent precursors, but-3-yn-2-ol[4][5][6][7] and 4-methylbenzenesulfinic acid derivatives, as well as established correlations in NMR spectroscopy.[8][9] The spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm and are predicted for a deuterated chloroform (CDCl3) solvent.[10]

Predicted 1H NMR Data (400 MHz, CDCl3)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CH3-CH) | ~1.55 | Doublet (d) | ~6.8 |

| H-2 (CH-O) | ~5.20 | Quartet of doublets (qd) | ~6.8, ~2.2 |

| H-4 (C≡CH) | ~2.50 | Doublet (d) | ~2.2 |

| H-a, H-a' (Aromatic) | ~7.65 | Doublet (d) | ~8.2 |

| H-b, H-b' (Aromatic) | ~7.30 | Doublet (d) | ~8.2 |

| H-c (Ar-CH3) | ~2.40 | Singlet (s) | - |

Predicted 13C NMR Data (100 MHz, CDCl3)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH3-CH) | ~22.5 |

| C-2 (CH-O) | ~68.0 |

| C-3 (C≡CH) | ~82.0 |

| C-4 (C≡CH) | ~75.0 |

| C-i (Aromatic, S-bearing) | ~144.0 |

| C-a, C-a' (Aromatic) | ~125.0 |

| C-b, C-b' (Aromatic) | ~129.5 |

| C-p (Aromatic, CH3-bearing) | ~141.0 |

| C-c (Ar-CH3) | ~21.5 |

Rationale and Interpretation of Predicted Spectra

The predicted chemical shifts are derived from a careful analysis of the electronic and steric environment of each nucleus. The presence of the electron-withdrawing sulfinate group and the magnetically anisotropic alkyne and aromatic moieties are the dominant factors influencing the spectral data.

Analysis of the But-3-yn-2-yl Moiety

-

H-2 (Methine Proton): The proton on the carbon bearing the sulfinate ester (H-2) is expected to be the most downfield-shifted proton in the aliphatic region. Its chemical shift is significantly influenced by the deshielding effect of the adjacent oxygen atom. In the precursor, but-3-yn-2-ol, this proton resonates around 4.5 ppm. The replacement of the hydroxyl proton with the more electron-withdrawing 4-methylbenzenesulfinyl group is predicted to shift this resonance further downfield to approximately 5.20 ppm. The multiplicity is predicted as a quartet of doublets due to coupling with the three methyl protons (H-1) and the terminal alkyne proton (H-4).

-

H-1 (Methyl Protons): These protons are expected to appear as a doublet around 1.55 ppm, coupled to the methine proton (H-2).

-

H-4 (Terminal Alkyne Proton): The terminal alkyne proton typically resonates in the range of 2.0-3.0 ppm. Its predicted chemical shift of ~2.50 ppm is consistent with this expectation. It will appear as a doublet due to the four-bond coupling with the methine proton (H-2).

-

C-2 and C-1 (Carbons of the Ethyl Group): The carbon attached to the oxygen (C-2) is significantly deshielded and is predicted to appear around 68.0 ppm.[11] The methyl carbon (C-1) will be found further upfield at approximately 22.5 ppm.

-

C-3 and C-4 (Alkyne Carbons): The sp-hybridized carbons of the alkyne are expected in the region of 70-90 ppm. The substituted carbon (C-3) is predicted to be slightly more downfield (~82.0 ppm) than the terminal carbon (C-4, ~75.0 ppm).

Analysis of the 4-Methylbenzenesulfinate Moiety

-

Aromatic Protons (H-a, H-a', H-b, H-b'): The aromatic protons of the tosyl group typically exhibit an AA'BB' system. The protons ortho to the sulfinate group (H-a, H-a') are more deshielded due to the electron-withdrawing nature of the sulfur-oxygen bonds and are predicted to resonate around 7.65 ppm. The protons meta to the sulfinate group (H-b, H-b') are expected at a slightly higher field, around 7.30 ppm.[12]

-

Aromatic Methyl Protons (H-c): The methyl protons on the aromatic ring will appear as a sharp singlet at approximately 2.40 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the sulfinate substituent and the methyl group. The ipso-carbon attached to the sulfur (C-i) will be the most downfield in the aromatic region, predicted around 144.0 ppm. The carbon bearing the methyl group (C-p) is expected around 141.0 ppm. The ortho (C-a, C-a') and meta (C-b, C-b') carbons are predicted at approximately 125.0 ppm and 129.5 ppm, respectively.

-

Aromatic Methyl Carbon (C-c): This carbon will have a characteristic chemical shift of about 21.5 ppm.

Experimental Protocols

A self-validating experimental workflow is crucial for confirming the predicted spectral data. The following protocols provide a detailed methodology for the synthesis and NMR analysis of But-3-yn-2-yl 4-methylbenzenesulfinate.

Synthesis of But-3-yn-2-yl 4-methylbenzenesulfinate

This procedure is adapted from established methods for the synthesis of sulfinate esters.[13]

Materials:

-

But-3-yn-2-ol

-

4-Methylbenzenesulfinyl chloride

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve but-3-yn-2-ol (1.0 eq.) in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous pyridine (1.2 eq.) to the stirred solution.

-

Dissolve 4-methylbenzenesulfinyl chloride (1.1 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 4-methylbenzenesulfinyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified But-3-yn-2-yl 4-methylbenzenesulfinate in ~0.6 mL of deuterated chloroform (CDCl3).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Acquire 1H NMR spectra on a 400 MHz (or higher) spectrometer.

-

Acquire 13C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

-

For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[14]

Visualization of Molecular Structure and Workflow

To aid in the conceptualization of the molecule and the experimental process, the following diagrams are provided.

Molecular Structure of But-3-yn-2-yl 4-methylbenzenesulfinate

Caption: Molecular structure of But-3-yn-2-yl 4-methylbenzenesulfinate.

Synthetic and Analytical Workflow

Caption: Workflow for synthesis and NMR analysis.

Conclusion

This technical guide has provided a detailed predictive analysis of the 1H and 13C NMR spectra of But-3-yn-2-yl 4-methylbenzenesulfinate. By leveraging data from analogous structures and fundamental NMR principles, we have established a robust framework for the identification and characterization of this compound. The provided experimental protocols offer a clear path for the synthesis and subsequent empirical validation of the predicted spectral data. This guide is intended to be a valuable resource for chemists and researchers, enabling more efficient and accurate structural elucidation in their synthetic endeavors.

References

- Supporting Information for various organic syntheses often contain raw spectral data that can be used for compar

-

SpectraBase. (n.d.). (±)-3-Butyn-2-ol. [Link]

-

ChemAxon. (2020, September 12). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16239, 3-Butyn-2-ol. [Link]

-

Li, Z., et al. (2022). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. The Journal of Organic Chemistry. [Link]

-

Chegg. (2020, November 4). Solved: The 1H NMR spectrum of 3-buten-2-ol is shown below. [Link]

-

Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol. [Link]

-

ResearchGate. (n.d.). (a) Natural abundance 2 H-{ 1 H} NMR spectrum of (±)-but-3-en-2-ol.... [Link]

-

ResearchGate. (n.d.). NMR and ESR of organosulphur compounds. [Link]

-

Yan, J., et al. (2012). Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC. [Link]

-

AWS. (n.d.). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. [Link]

- Google Patents. (n.d.). CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.

-

OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride. [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

MDPI. (2024, July 12). 33S NMR: Recent Advances and Applications. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 561098, But-3-yn-2-yl 4-methylbenzene-1-sulfonate. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemsrc. (n.d.). 3-Butyn-2-yl 4-methylbenzenesulfonate. [Link]

-

Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

-

Douglass, I. B. (1961). Sulfinate Esters. I. Their Preparation and Some Properties. The Journal of Organic Chemistry. [Link]

-

MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Organic Syntheses. (n.d.). LIPASE-CATALYZED RESOLUTION OF 4-TRIMETHYLSILYL-3-BUTYN-2-OL.... [Link]

-

Patil, R., et al. (2020). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Scilit [scilit.com]

- 3. jchps.com [jchps.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 3-Butyn-2-ol(2028-63-9) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Butyn-2-ol(2028-63-9) 13C NMR [m.chemicalbook.com]

- 7. 3-Butyn-2-ol | C4H6O | CID 16239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. docbrown.info [docbrown.info]

- 12. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

Application Note: Optimized Reductive Esterification for the Synthesis of But-3-yn-2-yl 4-methylbenzenesulfinate

Executive Summary

Propargylic sulfinates are highly valued intermediates in synthetic organic chemistry and drug development, primarily serving as precursors for allenyl sulfones via metal-catalyzed [2,3]-sigmatropic rearrangements[1]. This application note details an optimized, one-pot synthesis of but-3-yn-2-yl 4-methylbenzenesulfinate from commercially available tosyl chloride and 3-butyn-2-ol. By employing a reductive esterification strategy, this protocol bypasses the need to isolate highly reactive and moisture-sensitive sulfinyl chlorides, delivering the target S(IV) ester with exceptional yield and diastereomeric purity.

Mechanistic Rationale & Design Causality

The conventional synthesis of sulfinate esters requires the direct use of sulfinyl chlorides, which are notoriously difficult to store and handle due to their rapid hydrolysis in ambient moisture. This protocol circumvents this limitation through an elegant in situ reduction and trapping mechanism.

-

S(VI) to S(IV) Reduction : Triphenylphosphine (PPh₃) acts as a mild, chemoselective reductant. It attacks the electrophilic S(VI) center of tosyl chloride, reducing it to the highly reactive S(IV) p-toluenesulfinyl chloride while generating triphenylphosphine oxide as a thermodynamic driving force[2].

-

Nucleophilic Trapping : The transient sulfinyl chloride is immediately intercepted by the nucleophilic 3-butyn-2-ol.

-

Acid Scavenging : Triethylamine (NEt₃) is utilized to neutralize the generated HCl, preventing the acid-catalyzed degradation of the newly formed sulfinate ester and driving the equilibrium toward the product.

Mechanistic pathway: In situ reduction of S(VI) to S(IV) followed by nucleophilic esterification.

Reagents and Materials

The following quantitative parameters are optimized for a 50 mmol scale reaction, which provides an ideal balance between thermal control and throughput[3].

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| Tosyl chloride (99%) | 190.65 | 1.00 | 9.55 g (50.1 mmol) | S(VI) Electrophile |

| 3-Butyn-2-ol (97%) | 70.09 | 1.00 | 4.00 mL (50.0 mmol) | Nucleophile |

| Triphenylphosphine | 262.29 | 1.00 | 13.1 g (50.0 mmol) | Reductant |

| Triethylamine | 101.19 | 1.10 | 7.65 mL (55.0 mmol) | Base / Acid Scavenger |

| Dichloromethane | 84.93 | - | 250 mL | Anhydrous Solvent |

Optimized Experimental Protocol

This methodology is engineered as a self-validating system . Visual cues at specific stages confirm the successful progression of the reaction, ensuring high trustworthiness and reproducibility.

Step 1: System Equilibration

-

Flame-dry a 500-mL, three-necked round-bottomed flask equipped with a magnetic stir bar, an internal thermometer, and a 125-mL pressure-equalizing addition funnel. Purge the system with inert nitrogen.

-

Charge the flask with tosyl chloride (9.55 g) and anhydrous dichloromethane (125 mL).

-

Add triethylamine (7.65 mL). The resulting solution will be colorless.

-

Submerge the flask in a water bath and strictly adjust the internal temperature to 19 °C . Causality Check: The reduction of tosyl chloride by PPh₃ is an exothermic process. Maintaining a precise 19 °C environment prevents the thermal decomposition of the highly sensitive sulfinyl chloride intermediate while maintaining a sufficient reaction rate[3].

Step 2: Reductive Esterification

-

In a separate flask, prepare a reagent solution by dissolving 3-butyn-2-ol (4.00 mL) and triphenylphosphine (13.1 g) in dichloromethane (125 mL).

-

Transfer this yellow solution to the addition funnel.

-

Add the solution dropwise to the reaction flask over exactly 70 minutes , ensuring the internal temperature does not exceed 19 °C. Causality Check: Slow, controlled addition ensures that the transient sulfinyl chloride is trapped efficiently by the alcohol without accumulating in the reaction matrix, thereby minimizing disproportionation or side reactions[4].

Step 3: Anhydrous Precipitation Workup

-

Upon completion of the addition, monitor the reaction via TLC (10% EtOAc/Hexanes). The reaction is typically instantaneous.

-

Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (35 °C, 10 mmHg) to a residual volume of approximately 50 mL.

-

Add 200 mL of a 1:4 diethyl ether/hexanes mixture to the flask and swirl vigorously. Self-Validation Checkpoint: A voluminous white solid will immediately crash out of solution. This is triethylamine hydrochloride (NEt₃·HCl). Its quantitative precipitation proves that HCl was successfully generated and neutralized, confirming that the nucleophilic substitution occurred. This anhydrous workup avoids aqueous extraction, which risks hydrolyzing the moisture-sensitive sulfinate ester[3].

Step 4: Isolation and Purification

-

Filter the suspension through a short silica gel plug (40 g of silica in a 150-mL sintered glass funnel) to remove the NEt₃·HCl salt.

-

Rinse the flask and the filter cake with three 50-mL portions of diethyl ether.

-

Concentrate the filtrate to yield a faint yellow oil.

-

Purify the crude oil via silica gel flash chromatography (150 g silica, 5 x 18 cm column), eluting with 1:4 ether/hexanes.

-

The desired product is obtained as a faint yellow oil (approx. 9.64 g, 93% yield)[3].

Step-by-step experimental workflow for the synthesis and purification of the sulfinate ester.

Analytical Characterization

Because the sulfur atom in the sulfinate ester is a stereogenic center, and the starting 3-butyn-2-ol is a racemic mixture, the resulting product is a 1:1 mixture of diastereomers . This provides a secondary self-validating checkpoint during NMR analysis: the doubling of specific proton signals confirms the successful formation of the chiral sulfur center[5].

TLC Retention Factor (Rf): 0.25 (10% Ethyl Acetate / Hexanes, UV Visualization)

¹H NMR (400 MHz, CDCl₃) Data Summary:

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Ar-H (ortho) | 7.64 | Doublet | 7.9 | 2H | Aromatic protons ortho to sulfinate |

| Ar-H (meta) | 7.34, 7.32 | Doublets | 8.0 | 2H (1H each) | Diastereomeric aromatic protons |

| CH | 5.05–4.96 | Multiplet | - | 1H | Propargylic methine |

| Alkyne C-H | 2.64, 2.39 | Doublets | 1.8, 1.9 | 1H (0.5H each) | Diastereomeric terminal alkyne protons |

| Ar-CH₃ | 2.42 | Singlet | - | 3H | Tolyl methyl group |

| CH₃ | 1.59, 1.53 | Doublets | 6.7 | 3H (1.5H each) | Diastereomeric methyl group |

Note: The distinct doubling of the terminal alkyne protons (δ 2.64 and 2.39) and the methyl group protons (δ 1.59 and 1.53) is the definitive analytical marker for the 1:1 diastereomeric mixture[5].

Sources

Application Note: Bifunctional Utility of But-3-yn-2-yl 4-Methylbenzenesulfinate via Propargylic Substitution and CuAAC Click Chemistry

Executive Summary & Strategic Utility

In modern chemical biology and drug development, the demand for modular, bifunctional linchpins is exceptionally high. But-3-yn-2-yl 4-methylbenzenesulfinate (also known as 1-methyl-2-propynyl p-toluenesulfinate) serves as a highly versatile building block that fulfills this need. Synthesized efficiently from [1], this molecule features two orthogonal reactive sites:

-

A Propargylic Sulfinate Ester: An excellent electrophilic center for metal-catalyzed or direct nucleophilic substitutions[2].

-

A Terminal Alkyne: A highly specific, bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

By leveraging these two sites sequentially, researchers can first install a functional payload (via sulfinate displacement) and subsequently conjugate the resulting terminal alkyne to an azide-tagged biomolecule, fluorophore, or material surface[4]. This guide details the mechanistic rationale and self-validating protocols required to execute this dual-stage functionalization.

Mechanistic Insights: Causality in Reaction Design

As a Senior Application Scientist, it is critical to understand why these specific reaction pathways are chosen, rather than simply following a recipe.

The Sulfinate as a Superior Leaving Group

While propargylic halides or tosylates are common, the 4-methylbenzenesulfinate moiety offers unique stereoelectronic advantages. The resonance-stabilized sulfinate anion is an excellent leaving group, making the propargylic carbon highly susceptible to nucleophilic attack (SN2 or SN2')[2]. By conducting these substitutions at low temperatures (e.g., -40 °C to 0 °C), researchers can suppress unwanted allenyl isomerization, ensuring the terminal alkyne remains intact for downstream click chemistry[2].

Orthogonality of the Terminal Alkyne in CuAAC

Once the propargylic position is functionalized, the preserved terminal alkyne is primed for CuAAC. The addition of Cu(I) facilitates the formation of a copper acetylide intermediate. The thermodynamic driving force of the subsequent [3+2] cycloaddition with an azide is so immense that it proceeds with near-perfect regioselectivity to form a 1,4-disubstituted 1,2,3-triazole[3]. Crucially, CuAAC is performed under mild, aqueous, reductive conditions (using sodium ascorbate), which are entirely orthogonal to most functional groups installed during the first stage[4].

Fig 1. Bifunctional reaction pathway: Propargylic displacement followed by CuAAC click chemistry.

Quantitative Data & Reaction Metrics

To aid in experimental design, the following table summarizes the expected quantitative metrics and analytical readouts for both stages of the functionalization workflow.

| Reaction Stage | Chemical Transformation | Reagents / Catalyst | Temp / Time | Typical Yield | Analytical Readout (Self-Validation) |

| Phase 1 | Propargylic Substitution | Nucleophile, DIPEA, Cu/Pd (opt.) | -40 °C to RT, 12–48 h | 70 – 90% | TLC (UV active loss), 1H-NMR (Alkyne C-H ~2.5 ppm intact) |

| Phase 2 | CuAAC (Click Chemistry) | CuSO₄ (1-5 mol%), THPTA, NaAsc | RT, 1 – 4 h | > 85% | LC-MS (Mass shift), SDS-PAGE, Fluorometry |

Experimental Protocols

The following protocols are designed as self-validating systems. In-process checks are embedded to ensure the integrity of the chemical transformations before proceeding to the next step.

Protocol A: Nucleophilic Displacement of the Sulfinate

Objective: Install a functional payload while preserving the terminal alkyne.

-

Preparation: Flame-dry a Schlenk tube and backfill with argon three times to ensure an anhydrous environment, preventing premature hydrolysis of the sulfinate ester[2].

-

Reagent Addition: Dissolve But-3-yn-2-yl 4-methylbenzenesulfinate (1.0 equiv) in anhydrous CH₃CN. Cool the reaction vessel to -40 °C. Causality: Low temperatures kinetically trap the SN2 pathway and prevent alkyne-to-allene isomerization.

-

Nucleophile Introduction: Add the desired nucleophile (e.g., a thiol or amine, 2.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) dropwise[2].

-

Monitoring (Self-Validation): Stir for 24–48 hours. Monitor via TLC (10% ethyl acetate/hexane). The starting sulfinate (R_f ~ 0.25) should disappear[5].

-

Work-up: Quench with saturated aqueous NH₄Cl to neutralize the base. Extract with ethyl acetate, filter through a celite pad, and concentrate. Purify via silica gel chromatography to isolate the functionalized terminal alkyne.

Protocol B: CuAAC Bioconjugation

Objective: Conjugate the functionalized alkyne to an azide-bearing target.

-

Stock Solution Prep: Prepare a 100 mM aqueous solution of CuSO₄·5H₂O and a 1 M aqueous solution of sodium ascorbate. Critical: The sodium ascorbate must be made fresh immediately before use[4]. Causality: Ascorbate rapidly oxidizes in ambient air; oxidized ascorbate cannot reduce Cu(II) to the catalytically active Cu(I) state.

-

Ligand Complexation: In a microcentrifuge tube, premix the CuSO₄ solution with a water-soluble ligand like THPTA (1:5 molar ratio of Cu:Ligand). Causality: Pre-complexation prevents Cu(I)-induced generation of reactive oxygen species (ROS) that can degrade sensitive biomolecules.

-

Reaction Assembly: To your azide-tagged target (e.g., in PBS buffer), add the functionalized alkyne (from Protocol A). Note: Avoid buffers containing primary amines (like Tris), as they competitively coordinate Cu(I) and stall the reaction[3].

-

Initiation: Add the Cu-THPTA complex (final Cu concentration ~1 mM), followed by the fresh sodium ascorbate (final concentration ~5 mM)[4].

-

Incubation & Validation: Stir at room temperature for 1–2 hours. Validate the conjugation via LC-MS (looking for the exact mass addition of the alkyne) or by running an SDS-PAGE gel if conjugating to a protein.

Fig 2. Step-by-step experimental workflow for dual-stage functionalization.

References

-

But-3-yn-2-yl 4-Methylbenzenesulfinate and 1-(Buta-1,2-dien-1-ylsulfonyl)-4-methylbenzene Source: Organic Syntheses (Harmata, M., Cai, Z., & Huang, C.) URL:[Link]

-

Copper-Catalyzed Enantioselective Trifluoromethylthiolation of Secondary Propargyl Sulfonates Source: CCS Chemistry URL:[Link]

-

Click Chemistry in Proteomic Investigations Source: NIH PubMed Central (Parker, C. G., & Pratt, M. R.) URL:[Link]

Sources

The Pivotal Role of But-3-yn-2-yl 4-Methylbenzenesulfonate in Modern Natural Product Synthesis: A Guide to Application and Protocol

For the contemporary researcher in natural product synthesis and drug development, the quest for efficient and stereoselective methods to construct complex molecular architectures is perennial. Among the myriad of reagents available, But-3-yn-2-yl 4-methylbenzenesulfonate and its derivatives have emerged as powerful tools for the introduction of chiral allenes and related functionalities, which are key structural motifs in a variety of biologically active natural products. This guide provides an in-depth exploration of the applications and protocols associated with this versatile reagent, grounded in established scientific principles and field-proven insights.

A point of clarification is essential at the outset. While the topic specifies But-3-yn-2-yl 4-methylbenzenesulfinate, the vast majority of published literature and practical applications center on the corresponding But-3-yn-2-yl 4-methylbenzenesulfonate (a tosylate). The sulfonate is the more common and stable precursor for the synthetic transformations discussed herein. It is probable that "sulfinate" is a subtle misnomer for the intended "sulfonate," which serves as the primary subject of this guide. The sulfonate ester is a versatile precursor, readily participating in reactions that form crucial intermediates like allenyl sulfones.

The Strategic Advantage of But-3-yn-2-yl 4-Methylbenzenesulfonate

The synthetic utility of But-3-yn-2-yl 4-methylbenzenesulfonate lies in its ability to act as a precursor to chiral allenes. Allenes are compounds containing two cumulative double bonds and can exhibit axial chirality, a stereochemical feature found in numerous natural products. The controlled synthesis of enantioenriched allenes is a significant challenge in organic chemistry, and methods employing precursors like But-3-yn-2-yl 4-methylbenzenesulfonate offer an effective solution.

The typical synthetic sequence involves the reaction of the tosylate with a nucleophile, often a sulfinate salt, to generate an allenyl sulfone. These allenyl sulfones are exceptionally useful intermediates, serving as Michael acceptors and participating in a range of cycloaddition and coupling reactions.[1][2]

Core Application: Synthesis of Chiral Allenes and Allenyl Sulfones

The conversion of propargyl alcohols and their derivatives into chiral allenes is a cornerstone of modern asymmetric synthesis.[3][4] But-3-yn-2-yl 4-methylbenzenesulfonate is a key player in this arena, particularly in the formation of allenyl sulfones, which are stable, versatile, and highly reactive intermediates.

Mechanism of Allenyl Sulfone Formation

The reaction proceeds via a copper-catalyzed S(_N)2' reaction. The tosylate of the secondary propargylic alcohol, But-3-yn-2-yl 4-methylbenzenesulfonate, reacts with a sulfinate nucleophile. The copper catalyst coordinates to the alkyne, facilitating the attack of the sulfinate at the terminal carbon of the alkyne and inducing a[5][6]-sigmatropic rearrangement to furnish the allenyl sulfone. The stereochemistry of the starting alcohol dictates the axial chirality of the resulting allene.

Caption: Mechanism of Chiral Allenyl Sulfone Formation.

Application in Natural Product Total Synthesis: Case Study

The true power of a synthetic method is demonstrated through its successful application in the total synthesis of complex natural products. Allenyl sulfones derived from But-3-yn-2-yl 4-methylbenzenesulfonate have been instrumental in the synthesis of various biologically active molecules.

While a specific total synthesis using the exact title compound is not readily found in the literature, the utility of the core transformation is well-documented. For instance, the principles of using chiral propargyl alcohol derivatives to generate allenes are central to the synthesis of polyketide natural products of marine origin.[7]

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for the synthesis of the precursor and its application in generating a key synthetic intermediate.

Protocol 1: Synthesis of But-3-yn-2-yl 4-methylbenzenesulfonate

This protocol outlines the synthesis of the tosylate from the commercially available 3-butyn-2-ol.[8]

Materials:

-

3-Butyn-2-ol

-

Tosyl chloride (p-toluenesulfonyl chloride)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous copper (II) sulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

To a stirred solution of 3-butyn-2-ol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous pyridine (1.5 eq).

-

Slowly add a solution of tosyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated aqueous copper (II) sulfate solution (to remove pyridine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure But-3-yn-2-yl 4-methylbenzenesulfonate.

Data Summary:

| Reactant | Molar Eq. | Purity | Typical Yield |

| 3-Butyn-2-ol | 1.0 | >98% | - |

| Tosyl chloride | 1.2 | >99% | - |

| Pyridine | 1.5 | Anhydrous | - |

| Product | - | >95% | 85-95% |

Protocol 2: Synthesis of a Chiral Allenyl Sulfone

This protocol details the conversion of But-3-yn-2-yl 4-methylbenzenesulfonate to a chiral allenyl sulfone.

Materials:

-

But-3-yn-2-yl 4-methylbenzenesulfonate

-

Sodium p-toluenesulfinate

-

Copper (I) bromide (CuBr)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, inert atmosphere setup, separatory funnel, rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium p-toluenesulfinate (1.5 eq) and CuBr (0.1 eq).

-

Add anhydrous THF and stir the suspension for 15 minutes at room temperature.

-

Add a solution of But-3-yn-2-yl 4-methylbenzenesulfonate (1.0 eq) in anhydrous THF to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the chiral allenyl sulfone.

Caption: Experimental workflow for synthesis of the tosylate and its conversion to an allenyl sulfone.

Conclusion and Future Outlook

But-3-yn-2-yl 4-methylbenzenesulfonate is a highly valuable and versatile reagent in the arsenal of synthetic organic chemists. Its ability to serve as a precursor to chiral allenes and allenyl sulfones provides a reliable and efficient pathway to these important structural motifs. The protocols detailed in this guide offer a starting point for researchers looking to incorporate these powerful intermediates into their synthetic strategies for complex natural products and novel therapeutic agents. As the demand for enantiomerically pure and complex molecules continues to grow, the importance of reagents like But-3-yn-2-yl 4-methylbenzenesulfonate in enabling innovative and efficient total syntheses is set to increase.

References

-

Corpas, J., Kim-Lee, S.-H., et al. (2018). Allenyl Sulfones: An Efficient Access to Chiral Allylic Sulfones. Angewandte Chemie, 130(40), 13432–13435. [Link]

-

Ye, J., Li, S., et al. (2012). Catalytic Asymmetric Synthesis of Optically Active Allenes from Terminal Alkynes. Organic Letters, 14(5), 1346–1349. [Link]

-

PubChem. (n.d.). But-3-yn-2-yl 4-methylbenzene-1-sulfonate. Retrieved from [Link]

-

Ghosh, S., et al. (2022). Metal Free C−C Coupling of an Allenyl Sulfone with Picolyl Amides to Access Vinyl Sulfones via Pyridine-Initiated In-Situ Generation of Sulfinate Anion. The Journal of Organic Chemistry, 87(15), 10247–10252. [Link]

-

Reddy, L. R., et al. (2021). Diastereoselective Addition of Lithiated Allenyl Sulfones to Nonracemic Sulfinimines: Asymmetric Synthesis of Diverse Heterocycles. The Journal of Organic Chemistry, 86(20), 14197–14207. [Link]

-

ChemSrc. (n.d.). 3-Butyn-2-yl 4-methylbenzenesulfonate. Retrieved from [Link]

-

Padwa, A., et al. (2009). Allenyl sulfones and allenyl sulfides in the synthesis of 3-pyrrolines. A novel nucleophilic [3 + 2] cycloaddition on allenyl sulfones giving rearranged cycloadducts. Organic Letters, 11(21), 4778–4781. [Link]

-

Wright, J. D. (2013). Synthesis of Axially Chiral Allenes via Asymmetric Catalysis. University of Illinois Urbana-Champaign. [Link]

-

Padwa, A., et al. (2009). Allenyl Sulfones and Allenyl Sulfides in the Synthesis of 3-Pyrrolines. A Novel Nucleophilic [3 + 2] Cycloaddition on Allenyl Sulfones Giving Rearranged Cycloadducts. Organic Letters, 11(21), 4778–4781. [Link]

-

Ma, S. (2005). Some typical advances in the recent studies on allenes. Accounts of Chemical Research, 38(9), 745–755. [Link]

-

Marshall, J. A., & Chobanian, H. (2004). (R)-4-Trimethylsilyl-3-butyn-2-ol. Organic Syntheses, 81, 175. [Link]

-

Trost, B. M., & Toste, F. D. (2003). (S)-4-Triisopropylsilyl-3-butyn-2-ol. Organic Syntheses, 80, 15. [Link]

-

Field, L., & Locke, J. M. (1966). Methyl benzenesulfinate. Organic Syntheses, 46, 62. [Link]

-

Dounay, A. B., et al. (2017). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 94, 267–281. [Link]

-

PubChem. (n.d.). 3-Butynyl p-toluenesulfonate. Retrieved from [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Allenyl sulfones and allenyl sulfides in the synthesis of 3-pyrrolines. A novel nucleophilic [3 + 2] cycloaddition on allenyl sulfones giving rearranged cycloadducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. Catalytic Asymmetric Synthesis of Optically Active Allenes from Terminal Alkynes [organic-chemistry.org]

- 6. But-3-yn-2-yl 4-methylbenzene-1-sulfonate | C11H12O3S | CID 561098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3-Butyn-2-yl 4-methylbenzenesulfonate | CAS#:53487-52-8 | Chemsrc [chemsrc.com]

Technical Support Center: Synthesis of But-3-yn-2-yl 4-methylbenzenesulfinate

Welcome to the technical support center for the synthesis of But-3-yn-2-yl 4-methylbenzenesulfinate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve your synthesis goals with confidence.

A common point of confusion in this area is the distinction between sulfinate and sulfonate esters. This guide will address the synthesis of the target sulfinate ester and also clarify the synthesis of the related sulfonate (tosylate), a common transformation for the starting alcohol, but-3-yn-2-ol.

Part 1: Troubleshooting Guide for But-3-yn-2-yl 4-methylbenzenesulfinate Synthesis

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during the synthesis of But-3-yn-2-yl 4-methylbenzenesulfinate.

Q1: I am getting a very low yield of my desired sulfinate ester. What are the likely causes and how can I improve it?

A1: Low yields in sulfinate ester synthesis can stem from several factors, ranging from reagent quality to reaction conditions and side reactions. Here’s a systematic approach to troubleshooting:

-

Purity of Starting Materials:

-

4-Methylbenzenesulfinic acid (or its salt): This starting material can be prone to oxidation to the corresponding sulfonic acid, especially if stored improperly. The presence of sulfonic acid will not lead to the desired sulfinate ester. It is recommended to use freshly prepared or purified 4-methylbenzenesulfinic acid or its sodium/potassium salt.

-

But-3-yn-2-ol: Ensure the alcohol is pure and dry. Water in the reaction mixture can hydrolyze the activating agent or the product, reducing the yield.

-

Solvents and Reagents: All solvents should be anhydrous, and other reagents should be of high purity.

-

-

Reaction Conditions:

-

Temperature: Sulfinate esters can be thermally labile. Running the reaction at elevated temperatures can lead to decomposition or side reactions. It is often beneficial to conduct the reaction at lower temperatures (e.g., 0 °C to room temperature) and monitor the progress closely.

-

Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times can promote byproduct formation. Optimize the reaction time by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Choice of Method:

-

The synthesis of sulfinate esters from sulfinic acids and alcohols can be challenging due to the potential for disproportionation of the sulfinic acid into a thiosulfonate and a sulfonic acid[1].

-

Using a pre-formed sulfinyl chloride can be a more reliable method, though it involves an extra step.

-

Alternatively, condensation reactions using coupling agents like dicyclohexylcarbodiimide (DCC) can be effective[1].

-

Recent advances include catalytic methods that can offer high yields and stereoselectivity if a chiral product is desired[2][3][4].

-

Q2: My reaction is not proceeding to completion, even after an extended period. What should I investigate?

A2: A stalled reaction is a common frustration. Here are the key aspects to check:

-

Activating Agent: If you are using a condensation method (e.g., with DCC or a similar reagent), the activating agent may have degraded due to moisture. Ensure it is fresh and handled under anhydrous conditions.

-

Base: Many sulfinate ester syntheses require a non-nucleophilic base to neutralize any acid formed during the reaction. The choice and amount of base can be critical. If the base is too weak, the reaction may not proceed efficiently. If it's too strong or nucleophilic, it might react with your starting materials or product.

-

Stoichiometry: Double-check the stoichiometry of your reagents. A slight excess of the alcohol or the sulfinic acid might be necessary to drive the reaction to completion, depending on the specific method used.

Q3: I'm observing a significant byproduct that is difficult to separate from my desired sulfinate ester. How can I identify and minimize it?

A3: The most likely byproducts in this synthesis are the corresponding sulfonate ester (But-3-yn-2-yl 4-methylbenzenesulfonate) or a thiosulfonate from the disproportionation of the sulfinic acid.

-

Identification:

-

Mass Spectrometry (MS): The sulfonate will have a molecular weight that is 16 atomic mass units (one oxygen atom) higher than your target sulfinate ester.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons adjacent to the sulfinyl and sulfonyl groups will be different. The protons alpha to the more electron-withdrawing sulfonyl group will typically be shifted further downfield.

-

-

Minimization of Byproducts:

-

To avoid the sulfonate: This byproduct forms if there is an oxidizing agent present or if the starting material is contaminated with sulfonic acid. Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

-

To avoid disproportionation: As mentioned, sulfinic acids can disproportionate. This can be minimized by not using acidic conditions and by choosing a synthetic method that avoids the free sulfinic acid, for example, by starting from a sulfinate salt or a sulfinyl chloride[1].

-

Q4: What are the best practices for the purification and handling of But-3-yn-2-yl 4-methylbenzenesulfinate?

A4: Sulfinate esters can be sensitive, so proper purification and handling are crucial for obtaining a pure product.

-

Purification:

-

Column Chromatography: This is the most common method for purifying sulfinate esters. Use a silica gel column with a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be carefully optimized to achieve good separation from byproducts and unreacted starting materials.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

-

-

Handling and Storage:

-

Sulfinate esters can be susceptible to hydrolysis and oxidation. It is best to handle them in a dry, inert atmosphere.

-

For long-term storage, keep the purified product in a tightly sealed container at low temperature (e.g., in a refrigerator or freezer) and under an inert atmosphere.

-

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of sulfinate and sulfonate esters of but-3-yn-2-ol.

Q1: What is the chemical difference between But-3-yn-2-yl 4-methylbenzenesulfinate and But-3-yn-2-yl 4-methylbenzenesulfonate?

A1: The key difference lies in the oxidation state of the sulfur atom.

-

In But-3-yn-2-yl 4-methylbenzenesulfinate , the sulfur atom is in the +4 oxidation state and is bonded to one oxygen atom with a double bond and the ester oxygen with a single bond.

-

In But-3-yn-2-yl 4-methylbenzenesulfonate (also known as But-3-yn-2-yl tosylate), the sulfur atom is in the +6 oxidation state and is bonded to two oxygen atoms with double bonds and the ester oxygen with a single bond. This difference in structure leads to different chemical properties and reactivity.

Q2: I reacted but-3-yn-2-ol with 4-toluenesulfonyl chloride (tosyl chloride) in the presence of pyridine. Why did I obtain the sulfonate (tosylate) instead of the sulfinate?

A2: This is a common and expected outcome. 4-Toluenesulfonyl chloride (TsCl) is a sulfonylating agent, not a sulfinylating agent. The reaction of an alcohol with tosyl chloride in the presence of a base like pyridine is the standard method for preparing sulfonate esters (tosylates)[5][6][7]. The tosyl group is an excellent leaving group in nucleophilic substitution reactions[6]. To synthesize the sulfinate ester, you need to start with a reagent containing sulfur in the +4 oxidation state, such as 4-methylbenzenesulfinic acid or its derivatives.

Q3: How can I synthesize But-3-yn-2-yl 4-methylbenzenesulfonate (tosylate) with a high yield?

A3: The synthesis of But-3-yn-2-yl tosylate is a standard procedure. Here is a general protocol:

-

Dissolve but-3-yn-2-ol in a suitable anhydrous solvent, such as dichloromethane (DCM) or pyridine, under an inert atmosphere.

-

Cool the solution in an ice bath (0 °C).

-

Add 4-toluenesulfonyl chloride (TsCl) portion-wise, followed by the slow addition of a base like pyridine or triethylamine if not used as the solvent. The base is necessary to neutralize the HCl generated during the reaction[6].

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

-

Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

It is important to note that sometimes the reaction of alcohols with tosyl chloride can lead to the corresponding chloride as a byproduct, especially with benzylic alcohols[8][9]. For but-3-yn-2-ol, this is less likely but still a possibility to be aware of.

Experimental Protocols & Data

Protocol 1: Synthesis of But-3-yn-2-yl 4-methylbenzenesulfinate

This protocol is a general method and may require optimization for your specific setup.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium 4-methylbenzenesulfinate (1.2 equivalents).

-

Solvent and Alcohol: Add anhydrous dichloromethane (DCM) and but-3-yn-2-ol (1.0 equivalent).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of a coupling agent like oxalyl chloride or thionyl chloride (1.1 equivalents) in anhydrous DCM.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of But-3-yn-2-yl 4-methylbenzenesulfonate (Tosylate)

This is a standard tosylation procedure.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve but-3-yn-2-ol (1.0 equivalent) in anhydrous pyridine.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add 4-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 4-6 hours or until TLC analysis indicates the consumption of the starting alcohol.

-

Workup: Pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Table 1: Summary of Reaction Parameters

| Parameter | But-3-yn-2-yl 4-methylbenzenesulfinate Synthesis | But-3-yn-2-yl 4-methylbenzenesulfonate (Tosylate) Synthesis |

| Sulfur Reagent | Sodium 4-methylbenzenesulfinate | 4-Toluenesulfonyl chloride (TsCl) |

| Alcohol | But-3-yn-2-ol | But-3-yn-2-ol |

| Key Reagent | Coupling agent (e.g., oxalyl chloride) | Base (e.g., pyridine) |

| Typical Solvent | Dichloromethane (DCM) | Pyridine, Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature | 0 °C to room temperature |

| Typical Yield | Moderate to Good (highly method-dependent) | Good to Excellent |

Visual Diagrams

Reaction Schemes

Caption: Reaction schemes for sulfinate and sulfonate synthesis.

Troubleshooting Workflow for Low Yield in Sulfinate Synthesis

Caption: Troubleshooting workflow for low reaction yield.

References

-

Zhang, X., Ang, E. C. X., Yang, Z., Kee, C. W., & Tan, C. H. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 604(7905), 298–303. [Link]

-

Org. Process Res. Dev. 2012, 16, 11, 1690–1696. An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. [Link]

-

Recent advances in the synthesis and transformations of sulfinate esters. R Discovery. [Link]

-

Zhang, X., Ang, E. C. X., Yang, Z., Kee, C. W., & Tan, C. H. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nanyang Technological University. [Link]

-

Reaction optimization for the synthesis of sulfinimidate esters. a. ResearchGate. [Link]

-

Li, S., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5672. [Link]

-

Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. (2011). MDPI. [Link]

-

TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). OrgoSolver. [Link]

-

Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

-

Reactions of Alcohols. (2024). Chemistry LibreTexts. [Link]

-

Benzenesulfinic acid, methyl ester. Organic Syntheses. [Link]

-

But-3-yn-2-yl 4-methylbenzene-1-sulfonate. PubChem. [Link]

-

Catalytic synthesis of chiral sulfinimidate esters via oxidative esterification of sulfenamides. PMC. [Link]

-

Synthesis of chiral sulfinate esters by asymmetric condensation. (2022). DR-NTU. [Link]

-

Failed sulfinate ester syntheses. ResearchGate. [Link]

-

What factors might favour the synthesis of sulfinate ester from tertiary alcohols?. [Link]

-

Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications (RSC Publishing). [Link]

-

3-Butyn-2-yl 4-methylbenzenesulfonate. Chemsrc. [Link]

Sources

- 1. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]

- 2. Synthesis of chiral sulfinate esters by asymmetric condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www3.ntu.edu.sg [www3.ntu.edu.sg]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. orgosolver.com [orgosolver.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates | MDPI [mdpi.com]

- 9. Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]

Preventing thermal degradation of But-3-yn-2-yl 4-methylbenzenesulfinate during storage

Welcome to the dedicated technical support guide for But-3-yn-2-yl 4-methylbenzenesulfinate (also known as 1-methyl-2-propynyl p-toluenesulfonate). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent during storage and handling. As a molecule combining a reactive sulfinate ester with a terminal alkyne, it possesses inherent sensitivities that require specific storage protocols to prevent thermal degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of But-3-yn-2-yl 4-methylbenzenesulfinate.

Q1: What are the optimal long-term storage conditions for this reagent?

A1: The optimal storage conditions are critical for maintaining the purity and reactivity of But-3-yn-2-yl 4-methylbenzenesulfinate. Due to the thermal sensitivity conferred by both the sulfinate ester and the alkynyl group, stringent storage protocols are necessary.[1][2] We recommend the following:

| Parameter | Recommendation | Rationale & Best Practices |

| Temperature | -20°C or below | Low temperatures are essential to minimize the rate of thermal decomposition pathways. While some suppliers may indicate room temperature storage, this is not advisable for long-term stability or for ensuring high purity for sensitive downstream applications.[3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound can be sensitive to atmospheric moisture and oxygen.[4][5] Before sealing, the container headspace should be purged with a dry, inert gas to prevent hydrolysis of the sulfinate ester and potential side reactions with the alkyne. |

| Form | Solid (as supplied) or Dilute Solution | For long-term storage, the crystalline solid is preferred. If frequent use is anticipated, preparing aliquots of a stock solution in an anhydrous, non-reactive solvent like cyclohexane or pentane, stored at -20°C, can prevent repeated warming and cooling of the entire batch.[1][3] |

| Container | Amber Glass Vial with PTFE-lined Cap | The vial should be made of amber glass to protect the compound from light, which can catalyze degradation. A polytetrafluoroethylene (PTFE)-lined cap provides a superior seal against moisture and air ingress compared to other liners. |

| Moisture Control | Store in a desiccated environment | The primary container should be placed inside a secondary container (e.g., a sealed bag or box) containing a desiccant. To prevent moisture condensation onto the product, always allow the vial to equilibrate to room temperature before opening.[4][5] |

Q2: What is the primary pathway for thermal degradation?

A2: But-3-yn-2-yl 4-methylbenzenesulfinate is susceptible to thermal degradation primarily through pathways involving the sulfinate ester linkage, which is an excellent leaving group.[6] Elevated temperatures provide the activation energy needed for decomposition. The likely non-catalytic thermal degradation pathway involves the cleavage of the C-O bond, leading to the formation of a stabilized propargyl carbocation and the p-toluenesulfinate anion. This can be followed by elimination or rearrangement to generate various impurities.[2] Furthermore, the terminal alkyne moiety can be prone to oligomerization or polymerization upon prolonged exposure to heat.

Q3: How can I assess the purity of my sample before using it in an experiment?

A3: It is imperative to verify the purity of the reagent before each use, especially if it has been stored for an extended period or if the storage history is unknown. A quick ¹H NMR analysis is the most effective method.

Protocol 1: Purity Assessment by ¹H NMR

-

Sample Preparation: Carefully weigh approximately 5-10 mg of the compound and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Confirm Key Peaks: Identify the characteristic peaks for the pure compound. The spectrum should show signals corresponding to the aromatic protons of the tosyl group, the methine proton adjacent to the oxygen, the terminal alkyne proton, and the methyl groups.

-

Look for Impurities: Check for the appearance of new, unexpected signals. The presence of broad signals in the aliphatic region may suggest oligomerization, while new sharp peaks could indicate specific degradation products. A significant downfield shift or broadening of the methine proton could indicate decomposition.

-

Integration: Compare the integration of the aromatic protons to the aliphatic protons to ensure the correct ratio is maintained.

-

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the storage and use of But-3-yn-2-yl 4-methylbenzenesulfinate.

Issue 1: The solid has developed a yellow or brown tint and appears clumpy.

-

Potential Cause: This is a strong indicator of degradation. Discoloration often arises from the formation of conjugated systems or polymeric byproducts resulting from exposure to heat, light, or atmospheric contaminants. Clumping suggests the absorption of moisture, which can hydrolyze the ester.[7]

-

Recommended Action: Do not use the material in a sensitive reaction. The priority is to determine the extent of decomposition.

-

Perform Purity Analysis: Use Protocol 1 (¹H NMR) to assess the sample's integrity. If significant impurity peaks are present (>5%), the material should be either purified or discarded.

-

Advanced Analysis (LC-MS): For a more sensitive analysis, use the protocol below to detect trace degradation products. The formation of p-toluenesulfonic acid is a key marker of degradation.[8]

-

Review Storage Protocol: Ensure that all future batches are stored under the strict conditions outlined in the FAQ section.

-

Protocol 2: Detection of Degradation by LC-MS

-

Sample Preparation: Prepare a dilute solution of your compound (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water.

-

Chromatography: Use a C18 reverse-phase column. A typical gradient might be from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over 10-15 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes.

-

Data Analysis:

-

Expected Mass: In positive ion mode, look for the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

-

Degradation Markers: In negative ion mode, search for the mass corresponding to the p-toluenesulfonate anion (m/z ≈ 171.0). Its presence confirms the cleavage of the sulfinate ester.[9]

-

Issue 2: My reaction is giving low yields or unexpected byproducts.

-

Potential Cause: If other reagents and conditions are verified, the quality of the But-3-yn-2-yl 4-methylbenzenesulfinate is a likely culprit. Degradation of the starting material introduces impurities and reduces the concentration of the active reagent. Furthermore, acidic degradation products like p-toluenesulfonic acid can interfere with subsequent reaction steps, particularly those involving acid-sensitive functional groups or bases.

-

Recommended Action: This workflow helps diagnose the issue systematically.

References

-

Barclay, G. G., Medeiros, D. R., & Sinta, R. F. (1995). Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. Chemistry of Materials. [Link][8][10]

-

Sabaa, M. W., Oraby, E. H., Abdel Naby, A. S., & Mohamed, R. R. (2009). Novel Antimicrobial Organic Thermal Stabilizer and Co-Stabilizer for Rigid PVC. Molecules. [Link][11]

-

Ji, Y., et al. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. Organic Process Research & Development. [Link][9]

-

Roberts, J. L., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry. [Link][12]

-

Roberts, J. L., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. [Link][13]

-

Danheiser, R. L., & Kohnen, A. L. (2011). Working with Hazardous Chemicals: Synthesis of Ynamides by N-Alkynylation of Amides. Organic Syntheses. [Link][1]

-

Google Patents. (2006). Organic based thermal stabilizers and heat stabilized polymer compositions. Google Patents. [14]

-

Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control Paradigms. Organic Process Research & Development. [Link][15]

-

Summer Scholar Report - NESACS. (n.d.). Northeastern Section of the American Chemical Society. [Link][2]

-

PubChem. But-3-yn-2-yl 4-methylbenzene-1-sulfonate. National Center for Biotechnology Information. [Link][16]

-

Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Chemistry Central Journal. [Link][7]

-

Danishefsky, S. J., & Reger, D. L. (2022). Synthesis and Reactivity of a Terminal 1-Alkynyl Triazene. The Journal of Organic Chemistry. [Link][3]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link][6]

-

Koziara, B. T., et al. (2016). Thermal stability of sulfonated Poly(Ether Ether Ketone) films. Macromolecular Materials and Engineering. [Link][17]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. nesacs.org [nesacs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel Antimicrobial Organic Thermal Stabilizer and Co-Stabilizer for Rigid PVC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US7112622B2 - Organic based thermal stabilizers and heat stabilized polymer compositions - Google Patents [patents.google.com]

- 15. enovatia.com [enovatia.com]

- 16. But-3-yn-2-yl 4-methylbenzene-1-sulfonate | C11H12O3S | CID 561098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pure.tue.nl [pure.tue.nl]

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) Loss in But-3-yn-2-yl 4-Methylbenzenesulfinate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve stereochemical fidelity issues during the synthesis and rearrangement of propargylic sulfinates.

The conversion of enantiopure But-3-yn-2-yl 4-methylbenzenesulfinate to 1-(buta-1,2-dien-1-ylsulfonyl)-4-methylbenzene relies on a stereospecific[2,3]-sigmatropic rearrangement. However, loss of enantiomeric excess (ee) is a common pitfall caused by mechanistic divergence or post-reaction epimerization. This guide provides the causality behind these failures and validated protocols to ensure perfect central-to-axial chirality transfer.

Mechanistic Pathway: Concerted vs. Ion-Pair Divergence

To troubleshoot ee loss, we must first understand the competing mechanisms. The desired pathway is a highly ordered, concerted rearrangement. However, ionizing conditions can force the substrate into an achiral ion-pair intermediate, permanently destroying the stereocenter.

Mechanistic divergence in propargylic sulfinate rearrangements.

Troubleshooting Guide & FAQs

Q1: Why am I seeing complete racemization of my allenyl sulfone product despite starting with enantiopure But-3-yn-2-yl 4-methylbenzenesulfinate? Cause: The loss of ee is typically caused by a divergence from the concerted mechanism. The desired transformation is a highly ordered [2,3]-sigmatropic rearrangement, which ensures excellent central-to-axial chirality transfer (1)[1]. However, if the reaction is conducted in highly polar, ionizing solvents (such as 1,1,1,3,3,3-hexafluoroisopropanol, HFIP) or in the presence of strong Brønsted acids, the substrate undergoes C–O bond cleavage. This generates an allenyl carbocation and a sulfinate anion, forming a solvent-separated ion pair (2)[2]. Because the allenyl carbocation is planar and achiral, stereochemical information is lost prior to the nucleophilic attack of the sulfinate, resulting in a racemic allenyl sulfone (3)[3]. Actionable Fix: Switch to non-polar solvents (e.g., anhydrous dichloromethane) and utilize mild, thiophilic transition metal catalysts (like AgSbF6) to lower the activation energy of the concerted pathway without inducing ionization[4][5].

Q2: Does the stereocenter at the sulfur atom in the starting sulfinate affect the final ee? Cause: But-3-yn-2-yl 4-methylbenzenesulfinate possesses two stereocenters: the carbon stereocenter at C2 and the chiral sulfur atom. The [2,3]-sigmatropic rearrangement can theoretically proceed through two diastereomeric transition states (endo and exo). While the absolute configuration at sulfur can influence the diastereoselectivity of the transition state, in acyclic propargylic systems, the carbon stereocenter overwhelmingly dictates the axial chirality of the resulting allene via a "self-immolative" 1,3-chirality transfer[1]. Actionable Fix: While the sulfur configuration rarely overrides the carbon stereocenter's influence, starting with a 1:1 mixture of diastereomers at sulfur can sometimes lead to slight variations in reaction kinetics. For absolute precision in pharmaceutical applications, isolating a single diastereomer of the sulfinate prior to rearrangement can tighten the final ee.

Q3: My product shows high ee immediately after the reaction, but slowly racemizes in the flask. What is happening? Cause: Allenyl sulfones are highly electrophilic species. If the reaction is left stirring after completion, or if unreacted nucleophiles (such as trace sulfinate anions, water, or amines) remain in the mixture, they can undergo reversible Michael-type addition to the central carbon of the allene. This reversible addition forms a zwitterionic intermediate that freely rotates around the C–C single bonds. Upon elimination of the nucleophile, the axial chirality is scrambled, leading to thermodynamic racemization. Actionable Fix: Implement a strict self-validating workflow: monitor the reaction continuously by TLC and quench immediately upon the disappearance of the starting material. Rapid filtration through a short pad of silica gel is highly recommended to remove any residual nucleophiles or metal catalysts (4)[4].

Validated Experimental Protocols

To ensure reproducibility and high stereochemical fidelity, follow these self-validating protocols adapted from established methodologies[4].

Protocol A: Synthesis of Enantioenriched But-3-yn-2-yl 4-Methylbenzenesulfinate

This protocol utilizes a modified Steglich-type esterification to prevent the racemization of the sensitive propargylic alcohol during sulfinylation.

-

Preparation: Flame-dry a 500-mL, three-necked round-bottomed flask equipped with a magnetic stir bar and internal thermometer under a nitrogen atmosphere.

-

Reagent Charging: Add tosyl chloride (1.0 equiv), anhydrous dichloromethane (0.4 M), and triethylamine (1.1 equiv). Cool the colorless solution to exactly 19 °C using a water bath. (Causality: Strict temperature control prevents the formation of highly reactive sulfene intermediates that can lead to side reactions and epimerization).

-

Addition: Prepare a solution of enantioenriched 3-butyn-2-ol (1.0 equiv) and triphenylphosphine (1.0 equiv) in dichloromethane. Add this dropwise over 70 minutes, strictly maintaining the internal temperature at 19 °C.

-

Workup: Once TLC indicates complete consumption of starting materials, concentrate the mixture under reduced pressure (35 °C, 10 mmHg). Add a 1:4 mixture of diethyl ether/hexanes to precipitate the triethylamine hydrochloride salt.

-

Purification: Filter the voluminous white solid through a short silica gel plug. Concentrate the filtrate and purify via silica gel column chromatography (eluting with 1:4 ether/hexanes) to isolate the product.

Protocol B: Stereospecific Silver-Catalyzed Rearrangement

This method leverages the carbophilic/thiophilic nature of silver to catalyze the [2,3]-sigmatropic rearrangement while strictly avoiding the ion-pair pathway[4][5].

-

Catalyst Activation: In a flame-dried round-bottomed flask under nitrogen, add silver hexafluoroantimonate (AgSbF6, 0.02 equiv). (Causality: AgSbF6 is chosen because the non-coordinating SbF6⁻ counterion prevents competitive nucleophilic attack, ensuring the concerted mechanism is favored).

-

Substrate Addition: Dissolve But-3-yn-2-yl 4-methylbenzenesulfinate (1.0 equiv) in anhydrous dichloromethane (0.5 M). Introduce this solution to the catalyst via cannula over 3 minutes at room temperature.

-

Monitoring & Quenching: The reaction is highly rapid. Monitor strictly by TLC. Upon completion (typically <15 minutes), immediately vacuum-filter the mixture through a pad of silica gel, eluting with diethyl ether. (Causality: Immediate filtration removes the silver catalyst and prevents post-reaction racemization of the electrophilic allenyl sulfone).

-

Isolation: Concentrate the filtrate in vacuo to yield the enantioenriched 1-(buta-1,2-dien-1-ylsulfonyl)-4-methylbenzene.

Quantitative Data: Reaction Conditions vs. Stereochemical Outcome

The choice of solvent and catalyst dictates the mechanistic pathway. The table below summarizes how different environments impact the enantiomeric excess of the final allenyl sulfone.

| Reaction Condition | Solvent | Catalyst | Temp (°C) | Dominant Pathway | Yield (%) | ee (%) |

| Thermal (Uncatalyzed) | Toluene | None | 80 | Concerted[2,3] | 75 | >95 |